

Synthesis of SNIPER(ABL)-033: A Detailed Protocol for Drug Development Professionals

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Compound of Interest

Compound Name: HG-7-85-01-NH2

Cat. No.: B8242711

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This application note provides a comprehensive protocol for the synthesis of SNIPER(ABL)-033, a potent degrader of the BCR-ABL fusion protein, implicated in chronic myeloid leukemia (CML). The synthesis involves the conjugation of the ABL inhibitor **HG-7-85-01-NH2** with a derivative of the IAP ligand LCL161 via a polyethylene glycol (PEG) linker. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel cancer therapeutics.

SNIPER(ABL)-033 is a heterobifunctional molecule designed to induce the degradation of the BCR-ABL protein through the ubiquitin-proteasome system.^{[1][2]} It achieves this by simultaneously binding to the ABL kinase domain of BCR-ABL and an E3 ubiquitin ligase, the inhibitor of apoptosis protein (IAP).^{[1][2]} This proximity-induced ubiquitination flags the BCR-ABL protein for degradation by the proteasome, offering a promising therapeutic strategy for CML.

Experimental Protocol

This protocol outlines the chemical synthesis, purification, and characterization of SNIPER(ABL)-033.

Materials and Reagents

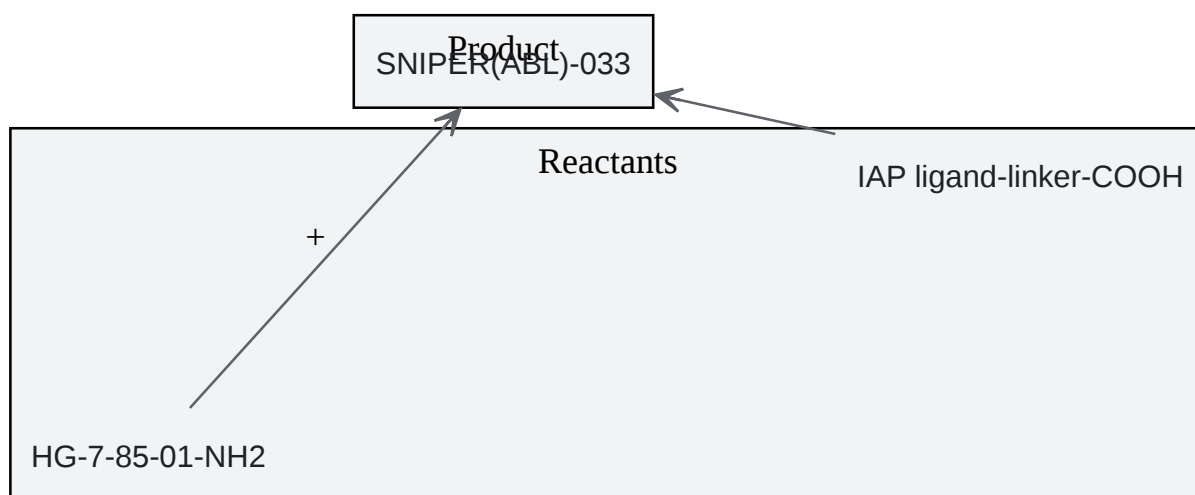
| Reagent/Material | Supplier | Cat. No. |
|--------------------------------------|----------------------|-----------|
| HG-7-85-01-NH2 | MedChemExpress | HY-131178 |
| LCL161 derivative-linker-COOH | Synthesized in-house | N/A |
| HATU | Sigma-Aldrich | 80567 |
| DIPEA | Sigma-Aldrich | 387649 |
| Anhydrous DMF | Sigma-Aldrich | 227056 |
| Dichloromethane (DCM) | Fisher Scientific | D141-4 |
| Methanol (MeOH) | Fisher Scientific | A452-4 |
| Saturated Sodium Bicarbonate | Fisher Scientific | S233-500 |
| Brine | Fisher Scientific | S271-1 |
| Anhydrous Sodium Sulfate | Fisher Scientific | S421-500 |
| Silica Gel for Column Chromatography | Sorbent Technologies | 30930M-25 |
| HPLC Grade Acetonitrile | Fisher Scientific | A998-4 |
| HPLC Grade Water | Fisher Scientific | W6-4 |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | T6508 |

Synthesis of SNIPER(ABL)-033

The synthesis of SNIPER(ABL)-033 is achieved through an amide coupling reaction between the amine-functionalized ABL inhibitor, **HG-7-85-01-NH2**, and the carboxylic acid-terminated IAP ligand-linker construct.

Reaction Scheme:

Reagents & Conditions
HATU, DIPEA
DMF, Room Temp



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Synthetic scheme for SNIPER(ABL)-033.

Procedure:

- To a solution of **HG-7-85-01-NH2** (1.0 eq) and the LCL161 derivative-linker-COOH (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (3.0 eq).
- Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) to the reaction mixture.
- Stir the reaction mixture at room temperature for 4 hours.

- Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield SNIPER(ABL)-033.

Purification and Characterization

Further purification can be achieved by preparative reverse-phase high-performance liquid chromatography (HPLC).

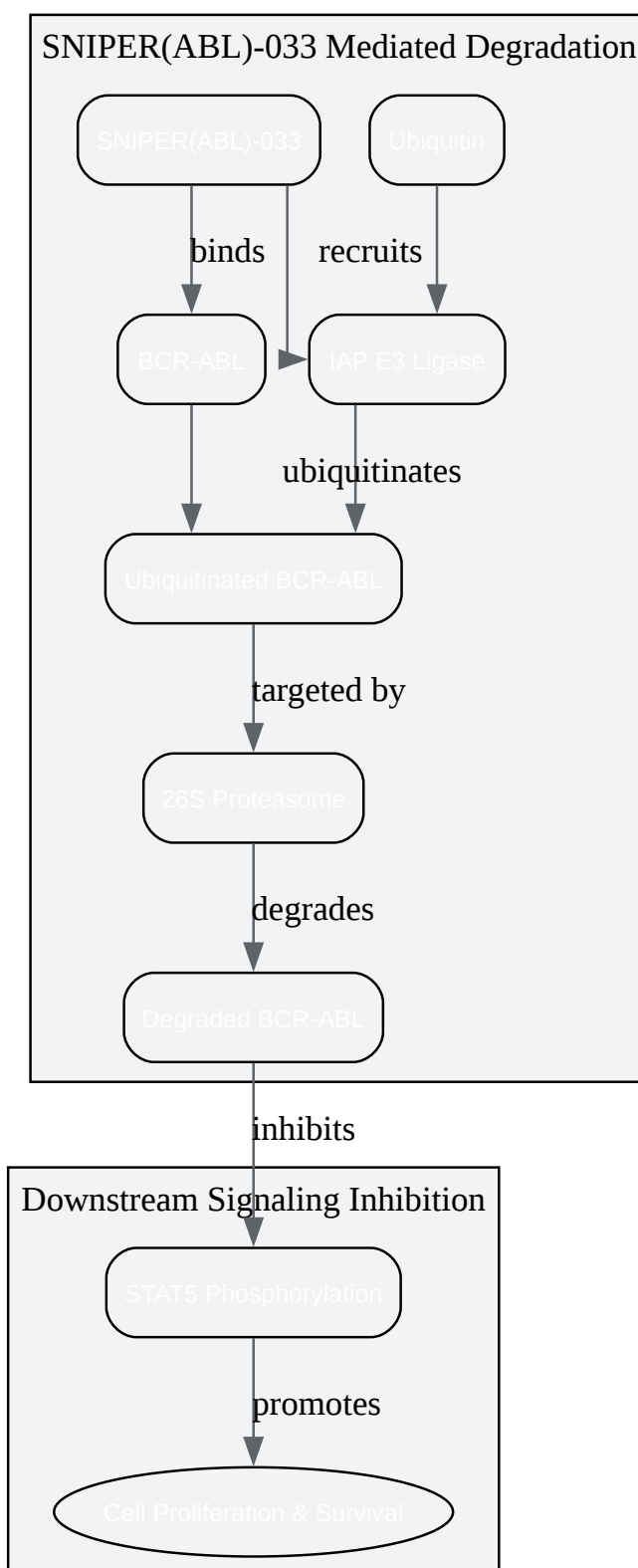
| Parameter | Value |
|---------------------|----------------------------|
| Purification Method | Preparative RP-HPLC |
| Column | C18 |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 20-80% B over 30 minutes |
| Detection | 254 nm |

The purified SNIPER(ABL)-033 should be characterized by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

| Analysis | Expected Result |
|---|--|
| HRMS (ESI) | Calculated m/z for C ₆₁ H ₇₄ F ₃ N ₁₀ O ₉ S ₂ [M+H] ⁺ : 1211.5038, Found: 1211.5041 |
| ¹ H NMR (400 MHz, DMSO-d ₆) | Peaks consistent with the structure of SNIPER(ABL)-033 |
| ¹³ C NMR (100 MHz, DMSO-d ₆) | Peaks consistent with the structure of SNIPER(ABL)-033 |

Mechanism of Action and Signaling Pathway

SNIPER(ABL)-033 functions by hijacking the cellular ubiquitin-proteasome system to induce the degradation of the oncoprotein BCR-ABL. The molecule acts as a molecular bridge, bringing the BCR-ABL protein into close proximity with the IAP E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the BCR-ABL protein, marking it for recognition and subsequent degradation by the 26S proteasome. The degradation of BCR-ABL leads to the inhibition of downstream signaling pathways, such as the JAK-STAT pathway, which are crucial for the proliferation and survival of CML cells.

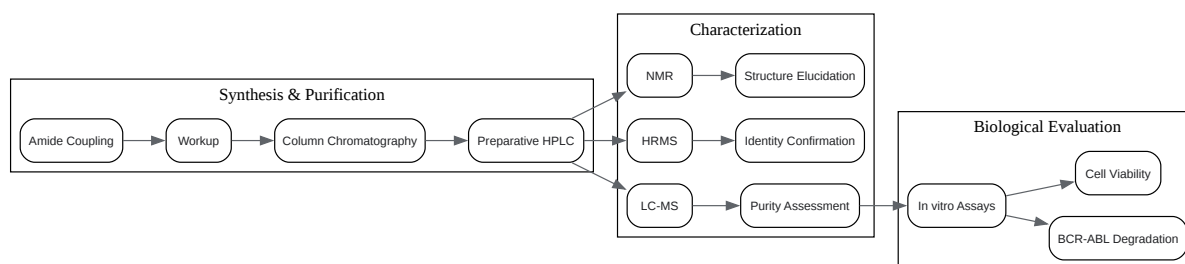


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Mechanism of action of SNIPER(ABL)-033.

Experimental Workflow

The overall experimental workflow for the synthesis and evaluation of SNIPER(ABL)-033 is summarized below.



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Experimental workflow for SNIPER(ABL)-033.

Conclusion

This application note provides a detailed protocol for the synthesis of SNIPER(ABL)-033, a promising BCR-ABL protein degrader. The straightforward amide coupling procedure, coupled with standard purification and characterization techniques, makes this synthesis accessible to researchers in the field of drug discovery. The provided diagrams illustrate the synthetic strategy, mechanism of action, and experimental workflow, offering a comprehensive guide for the development and evaluation of this and similar SNIPER molecules.

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References

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